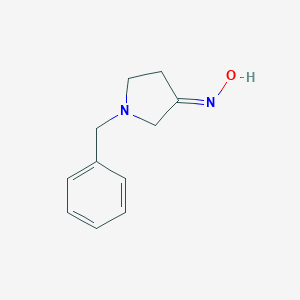

1-Benzyl-3-pyrrolidinone oxime

Description

Contextual Significance of Pyrrolidinone Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in drug discovery and organic synthesis. researchgate.net This structural motif is present in a multitude of natural products and FDA-approved pharmaceuticals, demonstrating a broad spectrum of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The significance of the pyrrolidinone core lies in its ability to serve as a rigid framework for the spatial orientation of various substituents, influencing the molecule's interaction with biological targets. nih.gov

The sp³-hybridized carbon atoms in the pyrrolidinone ring allow for a greater three-dimensional exploration of chemical space compared to their aromatic counterparts, a feature that is increasingly sought after in modern drug design. nih.gov This non-planar structure can contribute to improved physicochemical properties, such as solubility and metabolic stability, which are crucial for the development of effective therapeutic agents. Furthermore, the pyrrolidinone scaffold provides multiple points for chemical modification, enabling the generation of diverse molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Role of Oxime Functional Groups in Versatile Chemical Transformations and as Key Pharmacophores in Bioactive Compounds

The oxime functional group (C=N-OH) is far more than a simple derivative of a carbonyl. It is a versatile chemical entity that participates in a wide array of transformations, including rearrangements, reductions, and cycloadditions, making it a valuable tool for synthetic chemists. acs.orgnih.gov The classical synthesis of oximes involves the reaction of a ketone or aldehyde with hydroxylamine (B1172632). nih.gov

From a medicinal chemistry perspective, the oxime group is a recognized pharmacophore. Its ability to form hydrogen bonds, both as a donor (OH) and an acceptor (N), allows for strong and specific interactions with biological receptors. nih.gov This feature is exemplified by the role of certain oximes as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphate nerve agents. researchgate.net Moreover, the oxime moiety is found in several FDA-approved drugs, highlighting its importance in the development of clinically successful therapeutics. Research has shown that the introduction of an oxime group can significantly enhance the biological activity of a parent molecule. researchgate.net

Overview of Emerging Research Trajectories for 1-Benzyl-3-pyrrolidinone (B141626) Oxime and Architecturally Related Structures

While dedicated research focused exclusively on 1-Benzyl-3-pyrrolidinone oxime is still emerging, the broader interest in functionalized pyrrolidinone oximes points towards several promising research directions. One notable area of investigation is the heterocyclization of N-benzylpyrrolid-3-one oximes. For instance, reactions with acetylene (B1199291) in a superbasic medium have been shown to lead to the formation of novel polycyclic structures like tetrahydropyrrolo[3,2-c]pyridines. lookchem.com This highlights the potential of the oxime group in this compound to serve as a linchpin in the construction of complex heterocyclic systems.

Furthermore, the general reactivity of oximes opens up possibilities for creating diverse libraries of derivatives from this compound. These transformations could include O-alkylation, O-acylation, and reduction to the corresponding amine, each yielding products with potentially unique biological profiles. The parent compound, 1-benzyl-3-pyrrolidinone, is known to undergo enzymatic asymmetric reduction to yield enantiopure 1-benzyl-3-hydroxypyrrolidine, a key intermediate for various drugs. chemicalbook.com Similar stereoselective transformations of the oxime derivative could provide access to novel chiral building blocks for drug discovery.

The exploration of the biological activity of this compound and its derivatives is a logical and compelling next step. Given the established pharmacological relevance of both the pyrrolidinone scaffold and the oxime functional group, it is plausible that this compound could exhibit interesting properties as an inhibitor of enzymes such as kinases or as an agent targeting the central nervous system. Future research is likely to focus on the synthesis of a variety of derivatives and their systematic evaluation in a range of biological assays to uncover their therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24g/mol |

IUPAC Name |

(NE)-N-(1-benzylpyrrolidin-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C11H14N2O/c14-12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,14H,6-9H2/b12-11+ |

InChI Key |

LFNQMUOLIMKYBH-VAWYXSNFSA-N |

SMILES |

C1CN(CC1=NO)CC2=CC=CC=C2 |

Isomeric SMILES |

C\1CN(C/C1=N/O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC1=NO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Pyrrolidinone and Its Oxime

Strategies for the Preparation of 1-Benzyl-3-pyrrolidinone (B141626) (Precursor)

1-Benzyl-3-pyrrolidinone is a key intermediate in various chemical syntheses. chemicalbook.comlookchem.com Its preparation can be achieved through several synthetic routes, often involving cyclization reactions as a crucial step.

The Dieckmann cyclization is a prominent intramolecular condensation reaction used for the formation of cyclic β-keto esters, which is a key structural feature in the pathway to pyrrolidinones. This reaction is fundamental in the synthesis of 1-Benzyl-3-pyrrolidinone. One synthetic route starts from ethyl acrylate (B77674), proceeding through an addition reaction, a substitution reaction, and then a Dieckmann cyclization, followed by hydrolytic decarboxylation to yield the target compound. researchgate.net This method is noted for its use of readily available commercial starting materials and straightforward operations. researchgate.net

Another approach involves the condensation of an α-amino acid ester with ethoxycarbonylacetic acid, followed by Dieckmann cyclization and subsequent hydrolysis and decarboxylation to form the pyrrolidine-2,4-dione (B1332186) ring system, a related structure. rsc.org A specific synthesis of 1-benzyl-3-pyrrolidinone involves the reaction of ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate. chemicalbook.com Furthermore, a method has been described for preparing N-benzyl-4-ethoxycarbonyl-3-pyrrolidone via the cyclization of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate ethyl ester using sodium ethoxide in anhydrous toluene. google.com Catalytic enantioselective Dieckmann-type annulations have also been explored for the synthesis of pyrrolidines with quaternary stereogenic centers, highlighting the versatility of this cyclization method. kcl.ac.uk

Another patented method for preparing N-benzyl-3-pyrrolidone outlines a four-step process starting with the synthesis of ethyl 3-benzylaminopropionate. google.com This method is described as having few synthesis steps and a high yield. google.com The optimization of the Dieckmann cyclization step in this process involves controlling the temperature at or below 40°C and using a specific molar ratio of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate ethyl ester to sodium ethoxide (1:2.0-2.5). google.com In contrast, another patented method reported a ring-closing yield of 65% and a decarboxylation yield of 85%, resulting in a combined two-step yield of only 55.3%. google.com

For the synthesis of related pyrrolidine (B122466) structures, such as 1,4,5-trisubstituted pyrrolidine-2,3-diones, optimization of reactant ratios has been shown to improve yields. For instance, in a three-component reaction, adjusting the molar ratio of the aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate to 1.5:1:1, respectively, was found to be optimal. beilstein-journals.org

| Starting Material | Key Reaction Step | Reagents/Conditions | Reported Yield |

| Ethyl acrylate | Dieckmann Cyclization | Granular Sodium | 64.0% (cyclization step) |

| Ethyl 3-benzylaminopropionate | Dieckmann Cyclization | Sodium ethoxide, Toluene, ≤40°C | High (unspecified) |

| Aromatic aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Three-component reaction | Acetic acid, 1.5:1:1 reactant ratio | ~70-77% |

This table summarizes key findings on the optimization of reaction conditions for the synthesis of 1-benzyl-3-pyrrolidinone and related structures.

The synthesis of 1-Benzyl-3-pyrrolidinone and its derivatives can be initiated from a variety of starting materials. Ethyl acrylate is a common and commercially available starting point. researchgate.net L-malic acid and benzylamine (B48309) have been used to synthesize (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, which is then reduced to the target compound. scientific.net This approach notably avoids the use of a solvent in the initial melting reaction. scientific.net

1-Benzyl-3-pyrrolidinone itself serves as a crucial starting reagent for the synthesis of more complex molecules. chemicalbook.comlookchem.comsigmaaldrich.com For example, it is used to prepare vinyl triflate and chiral, alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles. chemicalbook.comlookchem.comsigmaaldrich.com It is also the starting material in a synthesis of cucurbitine, where it is treated with an ammoniacal solution of ammonium (B1175870) chloride and potassium cyanide. google.com

Advanced intermediates play a significant role in the synthesis. Ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate is an intermediate that is cyclized to form the pyrrolidinone ring. chemicalbook.com In another synthetic route, 3-(N-ethoxycarbonylmethylene)benzylaminopropionate ethyl ester is a key intermediate that undergoes Dieckmann cyclization. google.com The synthesis of related pyrrolidinone structures, such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, utilizes ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate and benzaldehyde (B42025) as starting materials. scispace.com

| Starting Material | Intermediate(s) | Target Product/Derivative |

| Ethyl acrylate | N/A | 1-Benzyl-3-pyrrolidinone |

| L-malic acid, Benzylamine | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | (S)-1-benzyl-3-pyrrolidinol |

| 1-Benzyl-3-pyrrolidinone | (+) 3-amino-1-benzyl-3-cyano-pyrrolidine | Cucurbitine |

| Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, Benzaldehyde | N/A | (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione |

This table illustrates the diversity of starting materials and intermediates used in the synthesis of 1-benzyl-3-pyrrolidinone and its derivatives.

Optimization of Reaction Conditions and Yields in Precursor Synthesis

Conversion of 1-Benzyl-3-pyrrolidinone to its Oxime

The conversion of a ketone to an oxime is a standard organic transformation that is also applied to 1-Benzyl-3-pyrrolidinone. This reaction introduces a hydroxylamino group in place of the carbonyl oxygen, leading to the formation of 1-Benzyl-3-pyrrolidinone oxime.

The most common method for preparing oximes from ketones involves a condensation reaction with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. encyclopedia.pub This general principle is applicable to the synthesis of this compound. In a specific example, 1-benzyl-2-methyl-3-pyrrolidone (B18185) was reacted with an aqueous solution of hydroxylamine hydrochloride to form the corresponding oxime. prepchem.com Similarly, 1-benzyl-4-methyl-3-pyrrolidone was treated with hydroxylamine hydrochloride in an ethanol (B145695) solution to produce its oxime. justia.com Another documented procedure involves reacting a ketone with hydroxylamine hydrochloride in methanol (B129727) with pyridine (B92270) as a base. prepchem.com

The reaction typically proceeds by nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime. The reaction conditions can vary, but it is often carried out in a suitable solvent like ethanol or methanol, sometimes with the addition of a base to neutralize the acid released from the hydroxylamine salt.

| Ketone Precursor | Reagents | Solvent | Product |

| 1-benzyl-2-methyl-3-pyrrolidone | Hydroxylamine hydrochloride | Water | 1-benzyl-2-methyl-3-pyrrolidone oxime |

| 1-benzyl-4-methyl-3-pyrrolidone | Hydroxylamine hydrochloride | Ethanol | 1-benzyl-4-methyl-3-pyrrolidone oxime |

| 1-(4-formylphenyl)pyrrolidine | Hydroxylamine hydrochloride, Pyridine | Methanol | 1-(4-formylphenyl)pyrrolidine oxime |

This table provides examples of oxime formation from related pyrrolidinone structures using hydroxylamine and its salts.

While the classical method of oxime formation is effective, research has also focused on developing catalytic systems to improve the efficiency and environmental friendliness of the process. Various catalysts have been investigated for the synthesis of oximes from aldehydes and ketones. These include solid superacids like TiO2/SO42-, which can be used under mild, solvent-free conditions. researchgate.net Nanostructured pyrophosphates, such as Na2CaP2O7, have also been shown to be effective catalysts, particularly under microwave irradiation in a solvent-free process, leading to high yields in short reaction times. researchgate.net

Other catalytic systems that have been reported for oxime synthesis include basic ionic liquids, ZnO, magnetic Fe3O4 nanoparticles, and various metal oxides. researchgate.net In the context of industrial processes, catalytic ammoximation, where a ketone reacts with ammonia (B1221849) and hydrogen peroxide, has been developed. For example, titanium-silicalite catalysts are used for the ammoximation of ketones at temperatures between 60-120°C. google.com Another approach involves the in-situ synthesis of hydrogen peroxide for the ammoximation of ketones using a bifunctional catalyst consisting of palladium-based bimetallic nanoparticles on a TS-1 support. acs.org The Beckmann rearrangement, a reaction of oximes, can also be performed in a one-pot synthesis from ketones and hydroxylamine hydrochloride using a catalytic amount of tetrabutylammonium (B224687) perrhenate (B82622) and trifluoromethanesulfonic acid. oup.com

While these catalytic methods have been developed for general oxime synthesis, their specific application to 1-Benzyl-3-pyrrolidinone is not explicitly detailed in the provided search results but represents a potential area for process optimization.

Investigation of Stereochemical Outcomes in Oxime Formation (e.g., E/Z Isomerism in Related Oxime Derivatives)

The formation of an oxime from an unsymmetrical ketone like 1-benzyl-3-pyrrolidinone introduces a new stereocenter at the C=N double bond, leading to the potential for geometric isomerism. wikipedia.org These stereoisomers are designated as E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together), based on the Cahn-Ingold-Prelog priority of the substituents on the carbon and nitrogen atoms of the imine bond. For a ketoxime, the priority is determined between the two different alkyl groups attached to the carbon and between the hydroxyl group and the lone pair on the nitrogen.

In the case of this compound, the C=N double bond can exist in two different spatial arrangements. The stereochemical outcome of the oximation reaction is influenced by several factors, including reaction conditions, steric hindrance of the substituents, and thermodynamic stability of the resulting isomers. numberanalytics.com

General Findings on Oxime Isomerism:

Thermodynamic vs. Kinetic Control: The synthesis of oximes often yields a mixture of E and Z isomers. The thermodynamically more stable isomer, which is typically the E form, is often the major product, especially under conditions that allow for equilibration. numberanalytics.com

Acid Catalysis and Isomerization: The presence of acid can catalyze the E/Z isomerization. researchgate.net This process may occur through a protonated intermediate where rotation around the C-N bond becomes possible. researchgate.net A German patent for the production of other pyrrolidine oximes notes the formation of an E:Z mixture. google.com

Steric Effects: The steric bulk of the substituents on the ketone can influence the isomeric ratio. The less sterically hindered pathway is generally favored during the nucleophilic attack by hydroxylamine.

Separation and Characterization: While often formed as a mixture, the E and Z isomers are generally stable enough to be separated and characterized using standard techniques like chromatography. wikipedia.org A patented process describes the conversion of an isomeric mixture of oximes to a single, more thermally stable isomer through treatment with acid. google.com Computational methods, such as those based on NMR calculations (DP4, DP4+), have also become powerful tools for the configurational assignment of E/Z isomers in oximes and related derivatives. rsc.org

While specific research detailing the precise E/Z ratio for this compound is not extensively published, studies on related cyclic ketoximes provide valuable insight. For instance, the heterocyclization of oximes derived from N-benzylpyrrolid-3-ones has been studied, indicating the formation of specific stereochemical structures under certain reaction conditions. lookchem.com Research on acetaldoxime (B92144) suggests that E/Z isomerization in an aqueous acidic medium proceeds through the formation of a protonated oxime-water adduct, which facilitates rotation around the C-N single bond. researchgate.net

Table 2: Factors Influencing E/Z Isomerism in Oxime Formation

| Factor | Influence on Stereochemical Outcome | Research Context | Reference |

| Thermodynamic Stability | The E isomer is generally the more stable and often predominant form. | General observation in oxime chemistry. | numberanalytics.com |

| Acid Catalysis | Promotes isomerization between E and Z forms, often favoring the thermodynamic product. | Theoretical studies on acetaldoxime; patented processes for isomer separation. | researchgate.netgoogle.com |

| Reaction Kinetics | The initial product ratio may be kinetically controlled before equilibrating to the thermodynamic ratio. | General principle of chemical reactions. | |

| Steric Hindrance | The approach of the nucleophile (hydroxylamine) can be directed by the steric bulk of substituents near the carbonyl group. | General principle in stereoselective synthesis. |

Chemical Reactivity and Advanced Transformations of 1 Benzyl 3 Pyrrolidinone Oxime

Reactions Involving the Oxime Moiety

The oxime functional group (C=N-OH) is a rich hub for chemical reactions, enabling transformations such as etherification, metal-mediated rearrangements, and reduction to amines.

O-Alkylation and Related Etherification Reactions of the Oxime Group

The oxygen atom of the oxime group in 1-benzyl-3-pyrrolidinone (B141626) oxime is nucleophilic and can undergo O-alkylation to form oxime ethers. These reactions typically proceed in the presence of a base with an alkylating agent, such as an alkyl halide. acs.org The formation of O-allyl oxime ethers can be achieved through palladium or iridium-catalyzed O-allylic substitution. researchgate.netsemanticscholar.org

Research has demonstrated that O-alkylation of oximes can also be induced by radical cations. For instance, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) can catalyze the O-alkylation of oximes with N-vinylpyrrolidin-2-one, yielding the corresponding oxime ether derivatives in good yields. researchgate.net Another approach involves the reaction of alcohols with BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to generate alkoxybenzotriazoles, which can then serve as alkylating agents. beilstein-journals.org

Table 1: Examples of O-Alkylation Reactions of Oximes

| Alkylating Agent Category | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|

| Alkyl Halides | Base | O-Alkyl Oxime Ether | acs.org |

| Allylic Carbonates | Iridium Catalyst | O-Allyl Oxime Ether | semanticscholar.org |

| N-vinylpyrrolidin-2-one | Cerium (IV) Ammonium Nitrate | O-Alkyl Oxime Ether | researchgate.net |

Metal-Mediated and Metal-Catalyzed Transformations of Oximes, Including Rearrangements

The oxime group is a versatile substrate for various metal-mediated and metal-catalyzed transformations, most notably the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction converts an oxime into a substituted amide, and in the case of a cyclic oxime like 1-benzyl-3-pyrrolidinone oxime, it would yield a lactam. wikipedia.org The Beckmann rearrangement is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid, but other reagents like tosyl chloride and phosphorus pentachloride can also promote the reaction. wikipedia.orgresearchgate.net Milder, catalytic versions of this rearrangement have been developed, for instance, using cyanuric chloride with zinc chloride as a co-catalyst, or a calcium-based catalyst system, which offers tolerance for a wider variety of functional groups. wikipedia.orgrsc.org

The mechanism generally involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by a stereospecific migration of the group anti-periplanar to the leaving group, breaking the N-O bond. wikipedia.orgmasterorganicchemistry.com This generates a nitrilium ion intermediate, which is then trapped by water to form the amide. masterorganicchemistry.comrsc.org

Beyond the Beckmann rearrangement, metal catalysts are employed in a variety of other transformations. Copper-catalyzed reactions of O-acyl oximes can lead to the formation of diverse heterocyclic structures like dihydroindolizine-fused pyrrolidinones. acs.org Palladium-catalyzed cyclizations of oxime esters with alkenes are used to synthesize chiral dihydropyrroles. rsc.org

Reductive Transformations of the Oxime to Amine Derivatives (e.g., Aminopyrrolidines)

The reduction of the oxime functionality is a direct route to synthesizing valuable amine derivatives. Catalytic hydrogenation is a primary method for reducing oximes to amines, such as converting this compound to 1-benzyl-3-aminopyrrolidine. researchgate.netresearchgate.net This transformation is challenging because the reduction of the weak N-O bond can compete with the desired C=N bond reduction, potentially leading to side products. researchgate.net

Various catalytic systems have been developed to control the selectivity of this reduction. Platinum-based catalysts, such as platinum on a ceria-zirconia support, have shown high activity and selectivity for oxime hydrogenation to either hydroxylamines or primary amines under mild conditions. researchgate.netiitm.ac.in Rhodium-catalyzed hydrogenation has also been employed for the diastereoselective reduction of oxime ethers. uc.pt Asymmetric hydrogenation using chiral catalysts, for example, cyclometalated Iridium(III) complexes, allows for the enantioselective synthesis of chiral amines from oximes. acs.org Alternative reduction methods include the use of hydride donors like sodium triformyloxyborohydride. uc.pt

A reported synthesis of 1-benzyl-3-aminopyrrolidine involves a Curtius rearrangement of an appropriate acylhydrazide, followed by reduction, offering a multi-gram scale preparation. researchgate.net

Transformations and Derivatizations of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring itself provides opportunities for further functionalization, ring-opening, and ring-closing reactions, expanding the synthetic utility of the 1-benzyl-3-pyrrolidinone framework.

Strategic Functionalization at Various Carbon Positions of the Pyrrolidinone Core

The 1-benzyl-3-pyrrolidinone core can be strategically functionalized at its carbon positions. The α-position to the carbonyl group (C-2) is particularly reactive. Deprotonation at this position using a base generates an enolate, which can then react with various electrophiles. acs.org This allows for the introduction of alkyl or aryl groups at the C-2 position. acs.org

Functionalization can also be achieved through more complex cascade reactions. For instance, arylsulfonamides can react with cyclopropane (B1198618) diesters in the presence of a base to yield α-arylated pyrrolidinones in a one-pot process. acs.org Another method involves the reaction of the lithium enolate of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid with β-aryl, β-nitroenamines to form condensed pyrrolidinone-1,2-oxazines. researchgate.net Furthermore, N-benzyl-β-aminoketones can react with lithium trimethylsilyldiazomethane (B103560) at low temperatures to yield 3-substituted 1-benzyl-3-(trimethylsiloxy)pyrrolidines. clockss.org The parent compound, 1-benzyl-3-pyrrolidinone, serves as a starting material for synthesizing vinyl triflates and chiral alkenyl sulfoximines, which are precursors to highly functionalized diazabicycles. sigmaaldrich.comchemicalbook.comlookchem.com

Table 2: Examples of Pyrrolidinone Core Functionalization

| Position | Reaction Type | Reagents | Product | Ref |

|---|---|---|---|---|

| C-2 | Alkylation | Base, Electrophile | α-Substituted Pyrrolidinone | acs.orgacs.org |

| C-2 | Aza-MIRC Tandem | Benzyl (B1604629) (2-bromoethyl)carbamate, Michael Acceptor, NaH | N-Cbz-β-gem-disubstituted pyrrolidines | researchgate.net |

| C-4 | Smiles-Truce Cascade | Arylsulfonamide, Cyclopropane diester, Base | α-Arylated Pyrrolidinone | acs.org |

Ring-Opening and Ring-Closing Reactions of the Pyrrolidine Framework

The pyrrolidine ring, although generally stable, can undergo ring-opening reactions under specific conditions. Studies have shown that N-alkyl pyrrolidines can react with chloroformates, leading to either N-dealkylation or ring-opening to form 4-chlorobutyl carbamates. nih.govacs.org The outcome depends on the nature of the N-substituent; for an N-benzyl group, dealkylation is the predominant pathway, whereas N-methyl and N-ethyl groups favor ring-opening. nih.govacs.org This reactivity provides a route to valuable 1,4-bifunctional compounds. nih.gov

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidine framework itself. researchgate.net Ring-closing metathesis (RCM) is a powerful tool for constructing substituted pyrrolidine rings. researchgate.netresearchgate.netorganic-chemistry.org For example, a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} scaffold can be synthesized via a multicomponent reaction, with a subsequent RCM step used to form an additional condensed ring. ua.es Other methods for forming the pyrrolidine ring include intramolecular cyclizations, such as those involving epoxide ring-opening, and [3+2] cycloadditions. researchgate.netbeilstein-journals.org A photo-promoted ring contraction of pyridines with silylborane has also been reported as a novel method to access pyrrolidine derivatives. osaka-u.ac.jp

Formation of Spirocyclic Systems Incorporating the Pyrrolidine Ring

The rigid framework of the 1-benzyl-3-pyrrolidinone ring serves as an excellent scaffold for the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. Several synthetic strategies have been developed to construct spiro-heterocycles from pyrrolidinone-based precursors, including the oxime derivative.

One notable method involves the heterocyclization of N-benzylpyrrolidin-3-one oxime with acetylene (B1199291) in a superbasic medium, a transformation related to the Trofimov reaction. openrepository.rulookchem.comwikipedia.org This reaction proceeds under the influence of a catalyst system like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). wikipedia.org The reaction of ketoximes with acetylene typically leads to the formation of pyrroles and N-vinylpyrroles. wikipedia.orgarkat-usa.org In the case of N-benzylpyrrolidin-3-one oxime, the reaction can be more complex. It has been reported that such reactions can yield tetrahydropyrrolo-[1,2-c]pyrimidines, which are formed through the decomposition of an intermediate 3H-pyrrole via a retro-Mannich type reaction. lookchem.comresearchgate.net

Another powerful and widely applicable method for constructing spiro-pyrrolidines is through [3+2] cycloaddition reactions. nih.govfrontiersin.org This approach typically involves the in-situ generation of an azomethine ylide from a secondary amine (like a pyrrolidine derivative) and an aldehyde, which then reacts with a dipolarophile. While not starting directly from the oxime, this method highlights a key strategy for accessing spiro-pyrrolidine cores. More directly related, intramolecular 1,3-dipolar cycloadditions of nitrones, which can be formed from oximes, onto tethered alkenes are a well-established route to fused and spirocyclic isoxazolidines. researchgate.netresearchgate.net

A solid-phase synthesis approach has also been developed for the convenient production of spirocyclic oximes. jove.com This method utilizes a regenerating Michael (REM) linker and an intramolecular 1,3-dipolar cycloaddition of a nitrone (ISOC reaction), which is known to be highly diastereoselective, to construct pyrrolidine oximes with a spirocyclic center. jove.com

The following table summarizes representative conditions for reactions leading to spirocyclic or related fused systems starting from or related to pyrrolidinone oximes.

| Starting Material | Reagents & Conditions | Product Type | Yield | Reference |

| N-Benzylpyrrolidin-3-one Oxime | Acetylene, KOH/DMSO (superbasic medium) | Tetrahydropyrrolo[1,2-c]pyrimidine | Not specified | lookchem.comresearchgate.net |

| Isatin, Benzylamine (B48309), Benzylideneacetone | Ceric Ammonium Nitrate (CAN), H₂O | Spiro-pyrrolidine-oxindole | Good to Excellent | nih.gov |

| Polymer-bound Furfurylamine | β-Nitrostyrene, then N-alkylation and cleavage | Spirocyclic Pyrrolidine Oxime | 40-53% (overall) | jove.com |

| N-Alkenylnitrone | Reaction with Aryne | Spirocyclic 1-Pyrroline | Not specified | researchgate.net |

Ancillary Reactions and Hydrolytic Pathways (e.g., Nitrile Hydrolysis to Amide in Related Pyrrolinones)

Beyond the formation of complex spiro-systems, the this compound scaffold can undergo several other significant transformations. These ancillary reactions, including hydrolysis and rearrangement, further highlight its synthetic utility.

Hydrolysis of the Oxime Group: The oxime linkage is susceptible to hydrolysis, a reversible reaction that regenerates the parent ketone (1-benzyl-3-pyrrolidinone) and hydroxylamine (B1172632). The hydrolysis is typically catalyzed by acid, where the reaction is initiated by the protonation of the imine nitrogen. nih.gov The stability of the oxime can be influenced by the pH of the medium; the reaction is generally slow at neutral pH but accelerates under acidic conditions. nih.govviirj.org This reversibility can be a key consideration in multi-step synthetic sequences.

Beckmann Rearrangement: One of the most important ancillary reactions of ketoximes is the Beckmann rearrangement, which converts the oxime into a substituted amide. masterorganicchemistry.comwikipedia.org For cyclic oximes like this compound, this rearrangement results in the formation of a ring-expanded product, a lactam. The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating. This transformation is traditionally promoted by strong acids like sulfuric acid or phosphorus pentachloride, but milder, catalytic methods have been developed. wikipedia.orgrsc.org For instance, a calcium-catalyzed Beckmann rearrangement has been shown to be effective for a variety of oximes, including those on complex molecular scaffolds, affording the corresponding lactams in high yields under gentle conditions. rsc.org The rearrangement of this compound would be expected to yield a 1-benzyl-1,4-diazepan-5-one (B1267611) derivative, a seven-membered lactam.

| Substrate | Catalyst/Reagent | Product | Yield | Reference |

| Cyclohexanone Oxime | Ca(NTf₂)₂ / nBu₄NPF₆ | ε-Caprolactam | 94% | rsc.org |

| Tetrahydropyran-4-one Oxime | Ca(NTf₂)₂ / nBu₄NPF₆ | researchgate.netOxazepan-5-one | 91% | rsc.org |

| Prasterone Oxime | Ca(NTf₂)₂ / nBu₄NPF₆ | D-homo-lactam | 88% | rsc.org |

Hydrolytic Pathways of Related Nitriles: While not a direct reaction of the oxime itself, a relevant transformation in this chemical family is the hydrolysis of nitriles to amides or carboxylic acids. This is particularly pertinent as oximes can sometimes undergo fragmentation to yield nitriles. masterorganicchemistry.comnsf.gov The hydrolysis of nitriles is a robust reaction that can be performed under either acidic or basic conditions. nih.govrsc.org

Acidic Hydrolysis: Heating a nitrile with a dilute acid, such as aqueous hydrochloric acid, typically results in the formation of a carboxylic acid and an ammonium salt. researchgate.netrsc.org The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed under the acidic conditions. nih.gov

Basic Hydrolysis: Refluxing a nitrile with an aqueous alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. rsc.org The reaction can often be stopped at the amide stage under milder basic conditions. nih.gov Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. rsc.org

Enzymatic methods for nitrile hydrolysis have also gained significant attention as they are highly efficient, chemoselective, and operate under environmentally benign conditions. mdpi.com Nitrilases can directly hydrolyze nitriles to carboxylic acids, while nitrile hydratases convert nitriles to amides, which can then be hydrolyzed by amidases. mdpi.com These biocatalytic approaches offer a green alternative to traditional chemical methods for the synthesis of amides and carboxylic acids from nitrile precursors. mdpi.com

Structural Characterization and Advanced Spectroscopic Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Benzyl-3-pyrrolidinone (B141626) oxime. While specific experimental data for the oxime is not publicly available, a detailed analysis can be extrapolated from its precursor, 1-Benzyl-3-pyrrolidinone, and from general principles of oxime chemistry.

The conversion of the ketone in 1-Benzyl-3-pyrrolidinone to the oxime functional group in 1-Benzyl-3-pyrrolidinone oxime introduces several key changes observable in both ¹H and ¹³C NMR spectra. The most notable change is the appearance of a signal for the oxime hydroxyl (-NOH) proton in the ¹H NMR spectrum, typically in the range of 8-12 ppm, which is highly dependent on the solvent and concentration. Furthermore, the protons on the carbon atoms adjacent to the C=N bond (at C2 and C4) would experience a shift in their chemical environment compared to the precursor.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) signal of the precursor, which appears at a characteristic downfield shift (around 210-215 ppm), would be replaced by the C=N carbon signal of the oxime at a different, typically upfield, chemical shift (around 150-160 ppm). The chemical shifts of the adjacent carbons (C2 and C4) would also be altered due to the change in the electronic environment.

The presence of syn and anti isomers of the oxime could also be distinguished by NMR, as the different spatial orientations of the hydroxyl group relative to the benzyl (B1604629) group would result in distinct sets of signals for each isomer.

Table 1: Comparison of Experimental ¹H NMR Data for 1-Benzyl-3-pyrrolidinone and Predicted ¹H NMR Data for this compound.

| Proton Assignment (1-Benzyl-3-pyrrolidinone) | Experimental Chemical Shift (ppm) | Predicted Proton Assignment (this compound) | Predicted Chemical Shift (ppm) |

| Phenyl-H | 7.2-7.4 | Phenyl-H | 7.2-7.4 |

| Benzyl-CH₂ | 3.6 | Benzyl-CH₂ | 3.6-3.7 |

| C2-H₂ | 3.4 | C2-H₂ (adjacent to C=N) | 3.5-3.8 |

| C5-H₂ | 2.7 | C5-H₂ | 2.7-2.9 |

| C4-H₂ | 2.5 | C4-H₂ (adjacent to C=N) | 2.6-3.0 |

| N/A | N/A | NOH | 8.0-12.0 |

Note: Predicted values are based on analysis of similar N-substituted cyclic ketoximes and general principles of NMR spectroscopy.

Table 2: Comparison of Experimental ¹³C NMR Data for 1-Benzyl-3-pyrrolidinone and Predicted ¹³C NMR Data for this compound.

| Carbon Assignment (1-Benzyl-3-pyrrolidinone) | Experimental Chemical Shift (ppm) | Predicted Carbon Assignment (this compound) | Predicted Chemical Shift (ppm) |

| C=O | ~212 | C=N | ~155-160 |

| Phenyl-C | 127-138 | Phenyl-C | 127-138 |

| Benzyl-CH₂ | ~57 | Benzyl-CH₂ | ~57-58 |

| C2 | ~55 | C2 (adjacent to C=N) | ~50-55 |

| C5 | ~48 | C5 | ~48-50 |

| C4 | ~39 | C4 (adjacent to C=N) | ~30-35 |

Note: Predicted values are based on analysis of similar N-substituted cyclic ketoximes and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Probing Functional Group Presence and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would provide clear evidence of the conversion of the ketone precursor.

The most significant change would be the disappearance of the strong C=O stretching band of the pyrrolidinone ring, typically observed around 1740-1760 cm⁻¹ in the precursor, 1-Benzyl-3-pyrrolidinone. nih.gov In its place, the IR spectrum of the oxime would exhibit a C=N stretching vibration, which is generally weaker and appears at a lower frequency, typically in the range of 1640-1690 cm⁻¹. nih.gov

Another key feature of the oxime's IR spectrum would be the appearance of a broad O-H stretching band in the region of 3150-3650 cm⁻¹, characteristic of the hydroxyl group of the oxime. The broadness of this peak is due to hydrogen bonding. Additionally, an N-O stretching band can be expected around 930-960 cm⁻¹. The characteristic absorptions of the benzyl group, including C-H stretching of the aromatic ring (around 3030 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹), would remain present in the oxime.

Table 3: Comparison of Key IR Absorption Bands for 1-Benzyl-3-pyrrolidinone and Predicted Bands for this compound.

| Functional Group | 1-Benzyl-3-pyrrolidinone (cm⁻¹) | This compound (Predicted, cm⁻¹) |

| O-H stretch (oxime) | N/A | 3150-3650 (broad) |

| Aromatic C-H stretch | ~3030 | ~3030 |

| Aliphatic C-H stretch | ~2850-2950 | ~2850-2950 |

| C=O stretch (ketone) | ~1740-1760 | Absent |

| C=N stretch (oxime) | N/A | 1640-1690 |

| Aromatic C=C stretch | ~1450-1600 | ~1450-1600 |

| N-O stretch (oxime) | N/A | 930-960 |

Note: Predicted values are based on characteristic IR frequencies for oximes.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry would confirm its molecular formula, C₁₁H₁₄N₂O. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (approximately 190.11 g/mol ).

The fragmentation pattern would be significantly different from its ketone precursor, 1-Benzyl-3-pyrrolidinone, which has a molecular weight of approximately 175.23 g/mol . nih.gov A characteristic fragmentation of the oxime could involve the loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at [M-17]⁺. Another common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This fragment is typically a prominent peak in the mass spectra of such compounds. Other fragments could arise from the cleavage of the pyrrolidine (B122466) ring. The application of MS binding assays has been shown to be effective in screening libraries of N-substituted pyrrolidine-3-carboxylic acid oxime derivatives, highlighting the utility of mass spectrometry in the study of related compounds. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound.

| m/z | Predicted Fragment | Description |

| 190 | [C₁₁H₁₄N₂O]⁺ | Molecular Ion ([M]⁺) |

| 173 | [C₁₁H₁₃N₂]⁺ | Loss of •OH from the molecular ion |

| 91 | [C₇H₇]⁺ | Benzyl cation from cleavage of the C-N bond |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for oximes and N-benzyl compounds.

Detailed Conformational Analysis and Studies on Tautomerism (e.g., Keto-Enol Equilibrium in Pyrrolidinone Precursors)

The conformational flexibility of the pyrrolidine ring and the potential for tautomerism are key aspects of the stereochemistry of 1-Benzyl-3-pyrrolidinone and its oxime derivative.

The five-membered pyrrolidine ring is not planar and typically adopts a puckered or envelope conformation to minimize ring strain. The bulky N-benzyl substituent will have a significant influence on the preferred conformation. In the precursor, 1-Benzyl-3-pyrrolidinone, the pyrrolidine ring can exist in a dynamic equilibrium between different puckered forms.

A crucial aspect of the precursor's chemistry is the potential for keto-enol tautomerism. patsnap.com Under certain conditions, 1-Benzyl-3-pyrrolidinone can exist in equilibrium with its enol tautomer, 1-benzyl-4,5-dihydro-1H-pyrrol-3-ol. researchgate.netresearchgate.net This equilibrium is generally heavily favored towards the keto form but is important in understanding the reactivity of the α-carbons. The presence of the 2-oxo group in related pyrrolidinone systems is known to influence their reactivity through keto-enol tautomerism. cymitquimica.com This tautomerism can also play a role in the racemization of chiral centers adjacent to a carbonyl group. chemrxiv.org

Upon conversion to this compound, the primary isomeric consideration becomes the syn/anti isomerism about the C=N double bond. This results in two geometric isomers where the hydroxyl group is either on the same side (syn) or the opposite side (anti) of the C2 position of the pyrrolidinone ring. These isomers are distinct compounds with different physical and spectroscopic properties. Additionally, oximes can exhibit oxime-nitroso tautomerism, although this is generally less common than keto-enol tautomerism in the precursor.

X-ray Crystallography for Definitive Solid-State Structure Determination (Applicability to Oxime Derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not reported, the applicability of this technique to oxime derivatives is well-established. nih.govresearchgate.net

A crystallographic study of this compound would unequivocally determine its molecular geometry, including the conformation of the pyrrolidinone ring and the stereochemistry (syn or anti) of the oxime group. Crystal structures of related compounds, such as benzyl phenyl ketoxime, have been successfully determined, providing insights into the expected structural features.

A key feature of the crystal packing of oximes is the formation of intermolecular hydrogen bonds involving the oxime's hydroxyl group. These hydrogen bonds can lead to the formation of dimers or extended polymeric chains in the crystal lattice. nih.govresearchgate.net In the case of this compound, the hydroxyl group could act as a hydrogen bond donor to the nitrogen atom of an adjacent oxime molecule, forming O-H···N hydrogen bonds. The crystal packing would also be influenced by van der Waals interactions between the benzyl and pyrrolidinone moieties. The determination of the crystal structure of N-benzyl acetamide (B32628) derivatives has shown how intermolecular hydrogen bonds stabilize the crystal packing. vensel.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights into Synthesis and Transformations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a crucial tool for elucidating reaction mechanisms, predicting reaction pathways, and understanding the energetics of chemical transformations. mdpi.comresearchgate.net For 1-Benzyl-3-pyrrolidinone (B141626) oxime, DFT calculations can provide deep insights into its formation and subsequent reactions.

The synthesis of an oxime typically involves the reaction of a ketone, in this case, 1-Benzyl-3-pyrrolidinone, with hydroxylamine (B1172632). This reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. nih.gov DFT calculations can model this entire process:

Step 1: Nucleophilic Attack: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 1-Benzyl-3-pyrrolidinone. nih.gov DFT can map the potential energy surface for this step, identifying the transition state structure and calculating its activation energy.

Step 2: Tetrahedral Intermediate: This attack forms a tetrahedral intermediate, often called a carbinolamine. nih.gov The stability and geometry of this intermediate can be precisely calculated.

Step 3: Dehydration: The final step is the elimination of a water molecule to form the C=N double bond of the oxime. This step is often acid-catalyzed, and DFT can model the role of the catalyst in protonating the hydroxyl group, making it a better leaving group. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides a quantitative understanding of the reaction kinetics. mdpi.com

Furthermore, DFT is employed to study other transformations. For instance, the Beckmann rearrangement, a classic reaction of oximes to form amides, can be mechanistically investigated. acs.org DFT calculations would help predict the feasibility and stereochemical outcome of such a rearrangement for 1-Benzyl-3-pyrrolidinone oxime. Similarly, for reactions like 1,3-dipolar cycloadditions where oximes can be converted to nitrile oxides, DFT is instrumental in determining whether the mechanism is concerted or stepwise and in predicting the regioselectivity of the cycloaddition. mdpi.comresearchgate.net

Computational Analysis of Conformational Isomers and Stereochemical Preferences (e.g., Syn/Anti, E/Z Configurations)

The C=N double bond of an oxime is stereogenic, leading to the possibility of geometric isomers, designated as E and Z. windows.net For this compound, the E and Z isomers are defined by the spatial relationship of the hydroxyl (-OH) group and the C4 atom of the pyrrolidinone ring relative to the C=N double bond.

Z-isomer: The -OH group and the C4 atom are on the same side (zusammen) of the C=N double bond.

E-isomer: The -OH group and the C4 atom are on opposite sides (entgegen) of the C=N double bond.

In addition to E/Z isomerism, the molecule can exhibit conformational isomerism related to the orientation of the oxime group relative to the five-membered pyrrolidine (B122466) ring, often described as syn and anti. researchgate.net These conformational preferences are influenced by steric hindrance and potential non-covalent interactions, such as intramolecular hydrogen bonding.

Computational methods, including DFT and Møller-Plesset perturbation theory (MP2), are used to determine the relative stabilities of these different isomers. researchgate.net By performing geometry optimization calculations for each possible isomer, the minimum energy conformations can be found. The calculated energies indicate which isomer is thermodynamically more stable. For example, in studies of similar oximes, the relative stability is often dictated by the formation of intramolecular hydrogen bonds (e.g., N-H···N or N-H···O), which can stabilize a particular conformation. researchgate.net The energy difference between isomers, typically reported in kcal/mol, determines their predicted equilibrium population distribution. The uncatalyzed isomerization between syn and anti forms can also be studied computationally to understand the energy barriers involved. acs.org

| Isomer Configuration | Description | Key Structural Feature | Computational Parameters to Analyze |

|---|---|---|---|

| E-isomer | -OH group is trans to the C4 of the pyrrolidine ring. | Opposite orientation of the hydroxyl group relative to the bulkier part of the ring. | Geometric parameters (bond lengths, angles), relative energy (kcal/mol), dipole moment. |

| Z-isomer | -OH group is cis to the C4 of the pyrrolidine ring. | Same-side orientation of the hydroxyl group relative to the bulkier part of the ring. | Geometric parameters, relative energy, potential for intramolecular interactions. |

| Syn-conformer | Orientation of the oxime group relative to the benzyl (B1604629) group. | Varies depending on rotation around the N-benzyl bond. | Torsional energy barriers, steric hindrance analysis. |

| Anti-conformer | Orientation of the oxime group relative to the benzyl group. | Varies depending on rotation around the N-benzyl bond. | Torsional energy barriers, steric hindrance analysis. |

Molecular Modeling and Docking Studies for Hypothetical Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is fundamental in structure-based drug design. Given that many oximes exhibit biological activity and the parent ketone is a precursor for various drugs, it is plausible to hypothesize the interaction of this compound with a biological target. researchgate.netchemicalbook.comsigmaaldrich.com

A hypothetical docking study could investigate this compound as an inhibitor of a specific enzyme, for example, acetylcholinesterase (AChE), a common target for oxime-based compounds, or a ketoreductase, given the reactivity of the parent ketone. sigmaaldrich.com The study would proceed as follows:

Preparation of Ligand and Receptor: A 3D model of the E or Z isomer of this compound would be built and its energy minimized. The 3D crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using docking software, the ligand would be placed into the active site of the receptor. The program would then explore various binding poses and conformations of the ligand within the active site, scoring each pose based on a defined scoring function.

Analysis of Results: The results would be analyzed to identify the most favorable binding mode. Key metrics include the binding energy (a lower value indicates stronger binding) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site. nih.govresearchgate.net

Such a study could reveal whether this compound has the potential to bind to a specific biological target, providing a rationale for further experimental investigation.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interaction | Predicted Inhibition Constant (Ki) |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | -7.8 | Trp84, Tyr130, Phe330 | Hydrogen bond with Tyr130; Pi-pi stacking with Trp84; Hydrophobic interactions. | ~15 µM |

| Ketoreductase | -6.5 | Ser140, Tyr154, Asn111 | Hydrogen bonds with Ser140 and Tyr154; Pi-benzyl interaction. | ~80 µM |

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Quantum chemical calculations are highly effective for predicting various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. researchgate.net These theoretical predictions are invaluable as they can be directly compared with experimental data to confirm the structure, purity, and stereochemistry of a synthesized compound. researchgate.net

For this compound, DFT methods can be used to calculate:

NMR Spectra: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), the corresponding chemical shifts (δ) can be predicted. This is particularly useful for distinguishing between the E and Z isomers, as the chemical shifts of atoms near the C=N bond are sensitive to its configuration. researchgate.net For instance, the ¹³C chemical shift of the oxime carbon and the ¹H chemical shift of the N-OH proton are expected to differ significantly between the two isomers.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated, generating a theoretical infrared spectrum. By comparing the calculated frequencies for the C=N stretch, O-H stretch, and N-O stretch with the experimental IR spectrum, the proposed structure can be validated. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the conjugated systems within the molecule, such as the phenyl ring and the C=N double bond.

The typical workflow involves first optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) and then performing the spectroscopic property calculation on the optimized structure. researchgate.net A strong correlation between the predicted and experimental spectra provides high confidence in the structural assignment.

| Spectroscopic Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value (DFT) | Significance |

|---|---|---|---|

| ¹³C NMR: C=NOH (ppm) | 158.5 | 159.2 | Confirms the presence and electronic environment of the oxime carbon. |

| ¹H NMR: N-OH (ppm) | 10.2 | 10.5 | Characteristic shift for the oxime proton; value can help distinguish E/Z isomers. |

| IR: ν(C=N) (cm⁻¹) | 1665 | 1670 | Identifies the C=N double bond stretching vibration. |

| IR: ν(O-H) (cm⁻¹) | 3250 (broad) | 3265 | Confirms the presence of the hydroxyl group. |

Synthesis and Characterization of Analogues and Derivatives of 1 Benzyl 3 Pyrrolidinone Oxime

Structural Modifications of the N-Benzyl Substituent

The N-benzyl group is a common starting point for structural variation, influencing the steric and electronic properties of the entire molecule. Research has focused on replacing or substituting this group to modulate activity and properties. While direct modification of the N-benzyl group on the final oxime is less common, analogues are typically prepared by starting with differently substituted benzylamines or other primary amines in the initial synthetic steps.

A general route to N-substituted-3-pyrrolidinones involves the reaction of a primary amine with ethyl acrylate (B77674), followed by further reaction, Dieckmann cyclization, and subsequent hydrolysis and decarboxylation. researchgate.net By varying the initial primary amine, a library of N-substituted analogues can be created. For example, using substituted benzylamines would yield analogues with modified aromatic rings. An efficient three-step synthesis for N-1 substituted hydantoins has been developed starting from various amines, showcasing a methodology that can be adapted for pyrrolidinone synthesis. researchgate.net

The following table illustrates potential N-substituted analogues that can be synthesized by modifying the starting amine in established synthetic routes.

| Starting Amine | Resulting N-Substituent | Potential Analogue of 1-Benzyl-3-pyrrolidinone (B141626) |

| Benzylamine (B48309) | Benzyl (B1604629) | 1-Benzyl-3-pyrrolidinone |

| 4-Methoxybenzylamine | 4-Methoxybenzyl | 1-(4-Methoxybenzyl)-3-pyrrolidinone |

| 4-Nitrobenzylamine | 4-Nitrobenzyl | 1-(4-Nitrobenzyl)-3-pyrrolidinone |

| Cyclohexylmethanamine | Cyclohexylmethyl | 1-(Cyclohexylmethyl)-3-pyrrolidinone |

| Aniline | Phenyl | 1-Phenyl-3-pyrrolidinone |

This table represents examples of analogues based on common synthetic strategies for N-substituted pyrrolidinones.

Introduction of Diverse Substituents onto the Pyrrolidinone Ring System

Modifying the pyrrolidinone ring itself is a key strategy for creating structural diversity. Substituents can be introduced at various positions (C2, C4, C5) to alter the molecule's shape, polarity, and interaction with biological targets.

One approach involves the synthesis of polysubstituted pyrrolidinones from precursors like succinic anhydride (B1165640) and N-benzylidene-benzylamine, leading to substituted trans-5-oxopyrrolidine-3-carboxylic acids. researchgate.net These carboxylic acid derivatives can be further transformed into a variety of amides and aminomethyl derivatives. researchgate.net Another strategy involves the transformation of chiral lactams into 4-substituted pyrrolidinones via a three-step sequence involving decarbalkoxylation, silane (B1218182) reduction, and metal-ammonia cleavage of the benzylamine. researchgate.net The synthesis of 2-substituted 1-benzylpyrrolidines has also been described, often involving rearrangements through intermediate aziridines. rsc.org

A diversity-oriented synthesis approach using the Ugi four-component reaction has been employed to create a library of 1-benzyl-pyrrolidine-3-ol analogues. researchgate.net Although starting from the corresponding alcohol, this method demonstrates a powerful way to introduce significant diversity. By reacting an amino-functionalized pyrrolidine (B122466) core with various aldehydes, acids, and an isocyanide, a wide range of complex structures can be generated in a single step. researchgate.net

The table below summarizes some reported substitution patterns on the pyrrolidinone ring.

| Position of Substitution | Type of Substituent | Synthetic Precursor/Method | Reference |

| C4 | Various | Chiral α,β-unsaturated lactams | researchgate.net |

| C5 | Carboxamides, Aminomethyl | trans-5-Oxopyrrolidine-3-carboxylic acid | researchgate.net |

| C2 | Aminomethyl | 2-Chloromethyl-1-benzylpyrrolidine | rsc.org |

| C3 (from C3-ol) | Complex amides | Ugi four-component reaction | researchgate.net |

Synthesis and Investigation of O-Substituted Oxime Derivatives (Oxime Ethers)

The hydroxyl group of the oxime is a prime site for derivatization, leading to the formation of oxime ethers. These derivatives can exhibit different chemical stability, lipophilicity, and biological activity compared to the parent oxime. O-alkylation is a common method for producing these ethers.

The synthesis of O-allylic oxime ethers can be achieved through the reaction of oximes with allylic acetates. acs.org For instance, various aldoximes and ketoximes react with 1-acetyl-1-arylprop-2-ene to furnish O-(aryl)allyl oximes. acs.org Transition metal catalysis, particularly with iridium, has been developed for the selective N- or O-allylation of oximes. semanticscholar.org By choosing the appropriate Lewis acid and base conditions, an iridium catalyst can direct the reaction towards the desired O-allylated oxime ether product. semanticscholar.org

Furthermore, metal-mediated nucleophilic substitution provides a route to α-halo and α-nitroxy oxime ethers. acs.org These reactions introduce reactive functional groups that can be used for further synthetic transformations. The reduction of oxime ethers is a method for synthesizing N,O-disubstituted hydroxylamines, though it requires careful control to avoid cleavage of the N-O bond. researchgate.net

| Derivative Type | Reagents/Catalyst | Key Features | Reference |

| O-Allyl Oxime Ether | Allylic Acetate | Nucleophilic substitution | acs.org |

| Cyclic Oxime Ether | Iridium(I) Catalyst, Lewis Acid, Base | Enantioselective O-allylation | semanticscholar.org |

| α-Halo Oxime Ether | Halide source (Cl⁻, Br⁻, I⁻), Metal mediator | Nucleophilic substitution on silylated oxime | acs.org |

| α-Nitroxy Oxime | NO₃⁻ source, Metal mediator | Nucleophilic substitution on silylated oxime | acs.org |

Development of Chiral Derivatives and Enantioselective Synthetic Routes

The development of single-enantiomer derivatives is crucial in pharmaceutical chemistry. Several stereoselective methods have been established for synthesizing chiral pyrrolidine derivatives, which can be applied to the synthesis of enantiopure 1-benzyl-3-pyrrolidinone oxime analogues. mdpi.com

Enzymatic resolution is a powerful technique. For example, racemic methyl esters of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid have been successfully resolved using the enzyme α-chymotrypsin, yielding enantiomerically pure (99% e.e.) starting materials for further synthesis. researchgate.net

Asymmetric catalysis offers another direct route to chiral products. A copper-catalyzed enantioselective synthesis of borylated 1-pyrrolines from γ,δ-unsaturated oxime esters has been reported, achieving high enantioselectivities (up to 99:1 er). researchgate.net Similarly, iridium-catalyzed enantioselective N- and O-allylation of oximes provides access to optically active cyclic nitrones and oxime ethers. semanticscholar.org Asymmetric hydrogenation of the C=N bond in oximes or related imines is a direct method to introduce a chiral center. acs.org While challenging due to potential N-O bond cleavage, specific iridium complexes have been developed for the selective reduction of oximes to chiral hydroxylamines. acs.org

The intramolecular asymmetric aza-Michael reaction, catalyzed by a chiral phosphoric acid, has been used to synthesize chiral pyrrolidines with high enantioselectivity, demonstrating a modern approach to constructing the core ring structure stereoselectively.

| Methodology | Catalyst/Reagent | Product Type | Enantioselectivity | Reference |

| Enzymatic Resolution | α-Chymotrypsin | Enantiopure carboxylic acid esters | >99% e.e. | researchgate.net |

| Asymmetric Cyclization | Copper / Chiral Ligand | Chiral borylated 1-pyrrolines | 74.5:25.5 to 99:1 e.r. | researchgate.net |

| Asymmetric Allylation | Iridium / Chiral Ligand | Chiral cyclic oxime ethers | High e.e. (e.g., 94%) | semanticscholar.org |

| Asymmetric Cyclization | Chiral Phosphoric Acid | Chiral spirocyclic pyrrolidines | High e.e. | |

| Asymmetric Hydrogenation | Iridium / Chiral Ligand | Chiral amines/hydroxylamines | Good to excellent e.e. | acs.org |

Pharmacological and Biological Research Perspectives on Pyrrolidinone Oxime Scaffolds

Investigation of Oxime-Containing Heterocycles as Core Scaffolds for Potential Bioactive Molecules

Oxime-containing heterocycles are recognized for their potential as core scaffolds in the development of new bioactive molecules. The oxime group, with its unique electronic and steric properties, including two hydrogen bond acceptors (nitrogen and oxygen) and one hydrogen bond donor (the OH group), can significantly influence a molecule's interaction with biological targets compared to a simple carbonyl group. nih.govencyclopedia.pub This structural feature, combined with the high polarity of the oxime group, allows for diverse and strong interactions with receptor binding sites. nih.govencyclopedia.pub

The incorporation of an oxime functional group into various heterocyclic structures has been a successful strategy in medicinal chemistry to enhance biological activity. encyclopedia.pubmdpi.com For instance, the modification of the natural antibiotic radicicol (B1680498) into an oxime derivative resulted in higher inhibitory activity against Src tyrosine kinase. encyclopedia.pubnih.gov Similarly, introducing an oxime group to the biflorin (B1666995) structure increased its antibacterial potential. encyclopedia.pubnih.gov This approach has been applied to various natural and synthetic compounds, often leading to derivatives with improved potency and selectivity. mdpi.com

The versatility of oximes extends to their role as precursors in the synthesis of various nitrogen-containing heterocycles. researchgate.net O-acyl oximes, in particular, are valuable building blocks in transition metal-catalyzed reactions for constructing N-heterocycles. researchgate.net These reactions often proceed under mild conditions and with high selectivity. researchgate.net

Exploration of Pyrrolidinone Derivatives in Receptor Ligand Design (e.g., Sigma 1 Receptor Ligands)

The pyrrolidine (B122466) scaffold is a key component in the design of ligands for various receptors, including the sigma-1 receptor. nih.govfrontiersin.org The sigma-1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum, is implicated in a range of cellular functions and is a target for therapeutic intervention in neurological and psychiatric disorders. nih.gov

Researchers have synthesized and evaluated numerous pyrrolidinone derivatives for their affinity and selectivity towards the sigma-1 receptor. nih.govresearchgate.net For example, a series of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine were synthesized to explore the structural requirements for high-affinity sigma-1 receptor binding. nih.gov These studies revealed that factors such as the orientation of nitrogen lone pairs and steric bulk on the aliphatic portions of the ligands play a crucial role in their interaction with the receptor. nih.gov

In another study, tetrahydropyrrolo[3,4-c]pyrazole-based compounds were designed as sigma-1 receptor ligands. researchgate.net Modifications to the pyrrolidine nitrogen were found to be critical for enhancing receptor interaction, likely through an interaction with the Glu172 residue in the sigma-1 receptor binding site. researchgate.net One derivative, compound 19 (AD417), which features a benzyl (B1604629) group and an amide substituent, demonstrated significant affinity for the sigma-1 receptor with a Ki of 75 nM and a 6-fold selectivity over the sigma-2 receptor. researchgate.net The exploration of such derivatives helps in understanding the pharmacophore required for potent and selective sigma-1 receptor modulation. google.com

General Mechanisms of Action Against Enzyme Targets (e.g., Protein Kinase Inhibition, Serine Hydrolase Modulation)

The oxime and pyrrolidinone scaffolds are implicated in the modulation of various enzyme targets through distinct mechanisms of action.

Protein Kinase Inhibition: Oxime-containing compounds have emerged as significant inhibitors of a wide array of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov Over 40 different kinases have been shown to be inhibited by oximes, including both serine/threonine kinases and tyrosine kinases. nih.govnih.gov For example, indirubin (B1684374) oximes demonstrate high-affinity binding to the ATP-binding site of several protein kinases involved in tumorigenesis, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2). encyclopedia.pubnih.gov The introduction of an oxime group can significantly enhance the kinase inhibitory activity of a parent compound. encyclopedia.pubresearchgate.net For instance, an oxime derivative of the natural alkaloid tryptanthrin (B1681603) was identified as a potent c-Jun N-terminal kinase (JNK) inhibitor. encyclopedia.pubdrugbank.com

Serine Hydrolase Modulation: Oxime esters have been identified as covalent inhibitors of serine hydrolases, a large family of enzymes with critical roles in physiology. nih.govresearchgate.net These inhibitors act by acylating the active site serine nucleophile of the enzyme. nih.gov For instance, a class of oxime ester inhibitors was discovered for the serine hydrolase retinoblastoma-binding protein 9 (RBBP9). nih.gov The inhibitory mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the oxime ester, leading to the displacement of the oxime leaving group and the formation of a covalent acyl-enzyme intermediate. nih.gov This covalent modification can be highly selective for the target enzyme relative to other serine hydrolases in the proteome. nih.gov Similarly, pyrrolidine-based structures have been designed as mechanism-based inhibitors of viral serine proteases, such as the human cytomegalovirus (HCMV) protease, where they acylate the active site serine. acs.org

Assessment of Broad-Spectrum Antimicrobial Activities (e.g., Antibacterial, Antifungal) Observed in Related Pyrrolidine and Oxime Derivatives

Both pyrrolidine and oxime derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents.

The pyrrolidine ring is a fundamental structural unit in many compounds with antibacterial and antifungal properties. nih.govsphinxsai.comresearchgate.net For instance, some synthesized N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides showed moderate to good antimicrobial activity. sphinxsai.com In one study, nitro and 3,4,5-trimethoxy derivatives of pyrrolidine exhibited notable activity against both gram-positive and gram-negative bacteria, as well as fungal strains. sphinxsai.com Another study reported that certain 5-oxopyrrolidine derivatives, particularly one bearing a 5-nitrothiophene substituent, displayed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com The antimicrobial activity of pyrrolidine derivatives has been attributed to their ability to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govfrontiersin.org

Oxime derivatives have also been widely investigated for their antimicrobial effects. mdpi.com The introduction of an oxime group can enhance the antibacterial and antifungal properties of a parent compound. encyclopedia.pubnih.gov For example, modifying the structure of biflorin with an oxime group led to increased antibacterial potential. encyclopedia.pubnih.gov Similarly, oxime derivatives of the macrocyclic antibiotic radicicol showed improved antifungal activity. encyclopedia.pubnih.gov A series of novel pyridine (B92270) derivatives containing oxime esters were synthesized and evaluated for their antifungal activity against plant pathogens, with some compounds showing strong inhibition of mycelial growth. sioc-journal.cn The fungicidal activity of certain pyrrolidine derivatives containing oxime ether groups has also been noted. rhhz.net

Applications in Chemical Biology: Bioconjugation Strategies Utilizing Oxime Ligation Principles

Oxime ligation is a powerful and versatile bioorthogonal conjugation technique used extensively in chemical biology. nih.govrsc.org This chemoselective reaction involves the formation of a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl-containing (aldehyde or ketone) species. nih.govrsc.org The reaction proceeds under mild, aqueous conditions, is highly selective, and does not require metal catalysts that can interfere with biological systems. nih.govrsc.org

This ligation strategy has been successfully employed for the preparation of a wide range of bioconjugates, including:

Polymer-protein conjugates nih.govrsc.org

Peptide dendrimers nih.govrsc.org

Oligonucleotide-peptide conjugates nih.govrsc.org

Glycoconjugates nih.govrsc.org

Protein-protein probes nih.govrsc.org

Radiolabeled tracers for PET imaging nih.govrsc.org

A key advantage of oxime ligation is its application in post-solid-phase diversification of peptides. nih.govmdpi.com This allows for the rapid evaluation of a library of aldehydes coupled to a parent peptide containing an aminooxy group, facilitating the optimization of peptide-protein interactions. nih.govmdpi.com Researchers have developed strategies to accelerate the kinetics of oxime ligation, which is particularly important for applications with time-sensitive materials like 18F-labeled radiotracers. nih.gov The development of bifunctional reagents and improved protocols has expanded the scope of oxime ligation, making it compatible with more complex biomolecules like disulfide-rich peptides and enabling rapid conjugation within minutes. nih.govrsc.orgualberta.ca These advancements continue to enhance the utility of oxime ligation as a fundamental tool in chemical biology for creating novel biomaterials and probes. rsc.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Benzyl-3-pyrrolidinone oxime, and how can reaction conditions be optimized?

Answer:

this compound is synthesized via nucleophilic addition of hydroxylamine to the carbonyl group of 1-Benzyl-3-pyrrolidinone. Key steps include:

- Reagent Selection: Use hydroxylamine hydrochloride (NH₂OH·HCl) in a polar solvent (e.g., ethanol or water) under mildly acidic or neutral conditions. A base like sodium acetate may buffer the reaction .

- Temperature Control: Reactions typically proceed at 60–80°C for 4–6 hours, monitored by TLC or NMR for ketone conversion.

- Purification: Isolate the oxime via vacuum filtration or column chromatography. Crystallization from ethanol/water mixtures improves purity.

Optimization Tips:

- Adjust stoichiometry (1.2–1.5 equivalents of NH₂OH·HCl) to minimize unreacted ketone.

- For sterically hindered ketones, prolonged heating (12–24 hours) or microwave-assisted synthesis may enhance yields .

Basic: How can spectroscopic techniques confirm the formation and purity of this compound?

Answer:

- IR Spectroscopy: A sharp peak near 3200–3400 cm⁻¹ (N–O stretch) and 1640–1680 cm⁻¹ (C=N stretch) confirms oxime formation. The absence of the ketone C=O stretch (~1700 cm⁻¹) verifies completion .

- ¹H/¹³C NMR:

- Mass Spectrometry: ESI-MS or HRMS provides molecular ion confirmation (e.g., [M+H]⁺ for C₁₁H₁₄N₂O: 190.1106).

Validation: Compare spectral data with databases (e.g., NIST Chemistry WebBook) or synthesized standards .

Advanced: How does oxime-nitrone tautomerism influence the reactivity of this compound in nucleophilic addition reactions?

Answer:

this compound exists in equilibrium with its nitrone tautomer (Fig. 1). Computational studies (DFT) show:

- Energy Barrier: The nitrone tautomer is stabilized by ~5–10 kcal/mol in polar solvents, favoring its participation in reactions .

- Reactivity Implications:

- Pathway A (Oxime): Direct O-alkylation with electrophiles (e.g., alkyl halides).

- Pathway B (Nitrone): [3+2] cycloadditions with alkenes or alkynes, forming isoxazolidines.

Experimental Design:

- Use kinetic studies (e.g., time-resolved NMR) to monitor tautomer ratios.

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) to control stereoselectivity in nitrone-mediated reactions .

Advanced: What strategies address enantioselective functionalization of this compound?

Answer:

- Chiral Catalysts: Use Cu(I)-bis(oxazoline) complexes to catalyze asymmetric cycloadditions of the nitrone tautomer with electron-deficient alkenes .

- Dynamic Kinetic Resolution (DKR): Combine transition-metal catalysts (e.g., Pd) with enzymes (lipases) to resolve racemic oximes under mild conditions.

- Computational Guidance: DFT calculations predict transition-state geometries for stereochemical control .

Case Study:

- A 2016 study achieved >90% ee in nitrone cycloadditions using a chiral Brønsted acid catalyst .

Advanced: How should researchers resolve contradictions in reported reactivity data for oxime derivatives?

Answer:

- Root-Cause Analysis:

- Tautomer Ratios: Varying solvent polarity or temperature alters oxime-nitrone equilibria, leading to divergent reactivity .

- Steric Effects: Bulky substituents on the pyrrolidinone ring may hinder nucleophilic attack.

- Methodological Solutions:

- Standardize reaction conditions (solvent, pH, catalyst).

- Use computational modeling (DFT/MD) to map energy landscapes and identify dominant pathways .

- Validate results with in-situ spectroscopy (e.g., IR monitoring).

Example: Discrepancies in O- vs. N-alkylation outcomes can be resolved by controlling tautomer populations via solvent choice (e.g., DMSO favors nitrone) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Waste Disposal: Neutralize with dilute HCl before incineration by licensed facilities .

Note: While acute toxicity data are limited for this compound, treat it as a potential irritant (analogous to benzophenone oxime) .

Advanced: What are the applications of this compound in medicinal chemistry or materials science?

Answer:

- Medicinal Chemistry:

- Serve as a precursor for nitrone spin traps in studying free radicals.

- Functionalize via Huisgen cycloaddition to generate bioactive isoxazolidines .

- Materials Science: